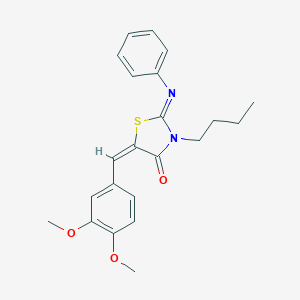![molecular formula C23H26FN3OS B298958 3-cyclohexyl-2-[(4-fluorophenyl)imino]-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B298958.png)
3-cyclohexyl-2-[(4-fluorophenyl)imino]-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cyclohexyl-2-[(4-fluorophenyl)imino]-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one is a synthetic compound that has shown promising results in scientific research. This compound belongs to the class of thiazolidinones and has been found to possess various biological activities.
Mécanisme D'action
The mechanism of action of 3-cyclohexyl-2-[(4-fluorophenyl)imino]-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one is not fully understood. However, it has been suggested that this compound exerts its biological activities by modulating various signaling pathways. For example, it has been found to inhibit the activation of NF-κB, which is a transcription factor involved in inflammation and cancer. It has also been shown to activate AMPK, which is a key regulator of energy metabolism.
Biochemical and Physiological Effects:
3-cyclohexyl-2-[(4-fluorophenyl)imino]-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of fungal and bacterial cells, and reduce inflammation. Moreover, this compound has been shown to improve insulin sensitivity, reduce body weight, and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-cyclohexyl-2-[(4-fluorophenyl)imino]-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one in lab experiments is its broad range of biological activities. This compound has been shown to possess various activities, which makes it a versatile tool for studying different biological processes. However, one of the limitations of using this compound is its complex synthesis method, which may limit its availability for researchers.
Orientations Futures
There are several future directions for the study of 3-cyclohexyl-2-[(4-fluorophenyl)imino]-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one. One potential direction is to investigate its potential as a therapeutic agent for the treatment of cancer, fungal and bacterial infections, and inflammation. Another direction is to study its mechanism of action in more detail to identify potential targets for drug development. Moreover, it may be interesting to investigate the effects of this compound on other biological processes, such as metabolism and aging.
Méthodes De Synthèse
The synthesis of 3-cyclohexyl-2-[(4-fluorophenyl)imino]-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one is a multistep process involving the condensation of various reactants. The starting material is 4-fluoroaniline, which is reacted with cyclohexanone to form the intermediate product. This intermediate is then reacted with 1,2,5-trimethyl-1H-pyrrole-3-carbaldehyde to form the final product.
Applications De Recherche Scientifique
3-cyclohexyl-2-[(4-fluorophenyl)imino]-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one has been extensively studied for its various biological activities. It has been found to possess anticancer, antifungal, and antibacterial activities. It has also been studied for its anti-inflammatory and antioxidant properties. Moreover, this compound has shown potential as a therapeutic agent for the treatment of diabetes, obesity, and Alzheimer's disease.
Propriétés
Nom du produit |
3-cyclohexyl-2-[(4-fluorophenyl)imino]-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one |
|---|---|
Formule moléculaire |
C23H26FN3OS |
Poids moléculaire |
411.5 g/mol |
Nom IUPAC |
(5Z)-3-cyclohexyl-2-(4-fluorophenyl)imino-5-[(1,2,5-trimethylpyrrol-3-yl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H26FN3OS/c1-15-13-17(16(2)26(15)3)14-21-22(28)27(20-7-5-4-6-8-20)23(29-21)25-19-11-9-18(24)10-12-19/h9-14,20H,4-8H2,1-3H3/b21-14-,25-23? |
Clé InChI |
CNZSXSSKVWGQRQ-RFWMZAAKSA-N |
SMILES isomérique |
CC1=CC(=C(N1C)C)/C=C\2/C(=O)N(C(=NC3=CC=C(C=C3)F)S2)C4CCCCC4 |
SMILES |
CC1=CC(=C(N1C)C)C=C2C(=O)N(C(=NC3=CC=C(C=C3)F)S2)C4CCCCC4 |
SMILES canonique |
CC1=CC(=C(N1C)C)C=C2C(=O)N(C(=NC3=CC=C(C=C3)F)S2)C4CCCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{[5-(4-Morpholinyl)-2-furyl]methylene}-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B298876.png)
![4-(5-{[3-Isobutyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B298877.png)




![4-(5-{[4-Oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B298885.png)
![5-[2,5-dimethyl-3-[(Z)-[2-(4-methylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]pyrrol-1-yl]benzene-1,3-dicarboxylic acid](/img/structure/B298888.png)
![5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B298890.png)



![N'-(2-oxoindol-3-yl)-4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzohydrazide](/img/structure/B298897.png)
![N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzohydrazide](/img/structure/B298898.png)